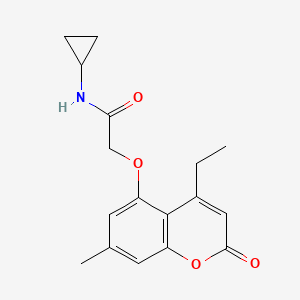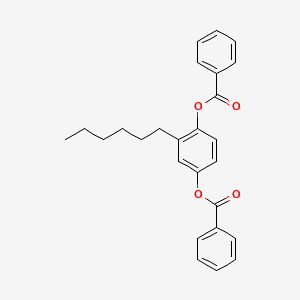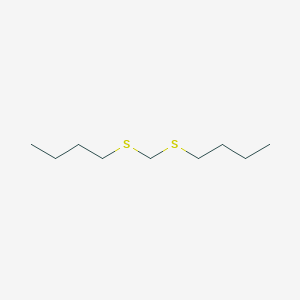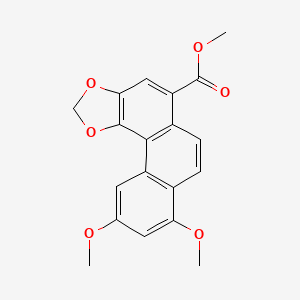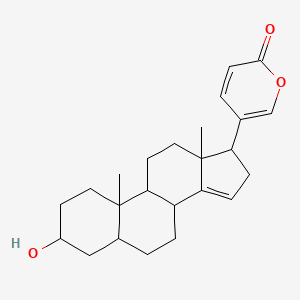
5-oxo-5-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)pentanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-oxo-5-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)pentanoic acid is a complex organic compound characterized by the presence of a cyclic structure with multiple oxygen and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-5-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)pentanoic acid typically involves a series of organic reactions. One common method is the Mannich reaction, which incorporates excited-state proton transfer reactions . This method is favored for its ability to produce highly sensitive compounds with specific spectral properties.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
5-oxo-5-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-oxo-5-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)pentanoic acid has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metal ions.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Industry: The compound’s properties are exploited in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-oxo-5-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)pentanoic acid involves its interaction with specific molecular targets. The compound can form complexes with metal ions, influencing various biochemical pathways . Its structure allows it to participate in proton transfer reactions, which are crucial in many biological and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-ylmethyl)quinolin-7-ol: Known for its application as a metal cation probe.
4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)benzaldehyde: Used in early discovery research for its unique chemical properties.
5-[4-(1,2,4,5-tetrazin-3-yl)benzylamino]-5-oxopentanoic acid: Utilized in the synthesis of PEG-tetrazine macromers for 3D cell culture.
Uniqueness
5-oxo-5-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)pentanoic acid stands out due to its specific structure, which allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions. Its versatility makes it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
322409-60-9 |
|---|---|
Molekularformel |
C15H27NO7 |
Molekulargewicht |
333.38 g/mol |
IUPAC-Name |
5-oxo-5-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)pentanoic acid |
InChI |
InChI=1S/C15H27NO7/c17-14(2-1-3-15(18)19)16-4-6-20-8-10-22-12-13-23-11-9-21-7-5-16/h1-13H2,(H,18,19) |
InChI-Schlüssel |
WEOICWXRWKFBII-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOCCOCCOCCN1C(=O)CCCC(=O)O |
Löslichkeit |
48.2 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B14158471.png)
![2-amino-1-(4-butoxyphenyl)-N-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14158473.png)
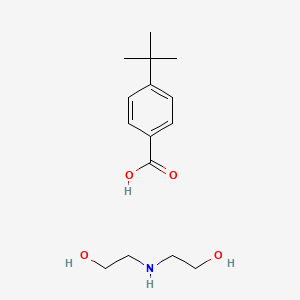

![5-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B14158508.png)


